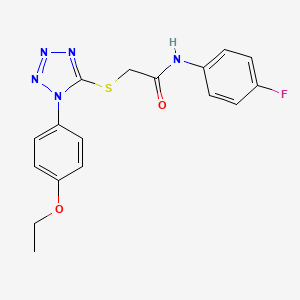

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Description

This compound features a tetrazole core substituted at the 1-position with a 4-ethoxyphenyl group. A thioether linkage connects the tetrazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group. The ethoxy group enhances lipophilicity, while the fluorine atom on the phenyl ring may influence electronic properties and metabolic stability. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-2-25-15-9-7-14(8-10-15)23-17(20-21-22-23)26-11-16(24)19-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFNFNGWWHZMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the tetrazole ring, followed by the introduction of the thioether linkage and the final coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and thioether linkage may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Thiazolidinone Derivatives

- Thiazolidinone Analog (3c-I/3c-A): describes a thiazolidin-4-one derivative with a tautomeric equilibrium between imino (3c-I) and amino (3c-A) forms.

- Key Difference: The tetrazole’s aromaticity and lack of tautomerism may confer greater stability compared to thiazolidinones.

Triazole Derivatives

- Triazole-Thioether Compound : details a triazole with a sulfonylphenyl group and difluorophenyl substituent. The triazole core, while structurally similar to tetrazole, has distinct electronic properties due to fewer nitrogen atoms, which could alter receptor affinity .

Pyrazole and Thiazole Derivatives

- Pyrazole Acetamide (): Features a chloro and cyano-substituted pyrazole. The electron-withdrawing cyano group may increase reactivity compared to the ethoxyphenyl group in the target compound .

- Thiazole Acetamide () : Contains a methyl-substituted thiazole linked to a phenylacetamide. The thiazole’s sulfur atom contributes to distinct solubility and hydrogen-bonding capabilities .

Thiadiazole and Imidazothiazole Derivatives

Substituent Effects

- 4-Fluorophenyl Group : Common in pharmaceuticals (e.g., ’s para-fluorofentanyl) for enhancing metabolic stability and membrane permeability. This substituent is shared across multiple analogs, suggesting its importance in target engagement .

- Ethoxyphenyl vs. Sulfonylphenyl : The ethoxy group in the target compound is less polar than the sulfonyl group in ’s triazole derivative, likely influencing solubility and pharmacokinetics .

Pharmacological Implications (Inferred)

Data Tables

Table 1: Structural Comparison of Heterocyclic Cores

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound known for its potential biological activities. The compound features a unique structure that includes a tetrazole ring, a thioether linkage, and an acetamide functional group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol. The structure includes:

- Tetrazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thioether linkage : Often enhances lipophilicity and can influence the bioavailability of the drug.

- Fluorophenyl group : The presence of fluorine can increase metabolic stability and alter the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole and tetrazole rings have been reported to possess IC50 values in the low micromolar range against human cancer cells, indicating strong potential as anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related tetrazole compounds. The presence of the tetrazole ring is often linked to enhanced antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatment .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar tetrazole derivatives on various cancer cell lines, reporting IC50 values as low as 10 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Screening : In another study, tetrazole derivatives were screened against Gram-positive and Gram-negative bacteria, showing promising results with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Data Tables

| Biological Activity | Related Compounds | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Tetrazole derivatives | 10 - 30 | Apoptosis induction |

| Antimicrobial | Tetrazole analogs | 5 - 15 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.